1-Benzyl-3-pyridin-3-ylthiourea
Overview
Description
1-Benzyl-3-pyridin-3-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyridin-3-ylthiourea can be synthesized through the reaction of benzyl isothiocyanate with 3-aminopyridine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Benzyl isothiocyanate+3-Aminopyridine→this compound
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.
Reduction: Thioureas can be reduced to form corresponding amines.
Substitution: The nitrogen atoms in thioureas can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent.
Industry: Utilized in the synthesis of other heterocyclic compounds and as a precursor for various organic transformations.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-pyridin-3-ylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may interfere with cellular processes by disrupting the function of key proteins and pathways.
Comparison with Similar Compounds
- 1-Benzyl-3-(pyridin-2-yl)thiourea
- 1-Benzyl-3-(pyridin-4-yl)thiourea
- 1-Benzyl-3-(pyridin-3-yl)methylthiourea
Comparison: 1-Benzyl-3-pyridin-3-ylthiourea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable subject for further research.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an important molecule for further study and development in fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
1-benzyl-3-pyridin-3-ylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIERMWDJPNPBBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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